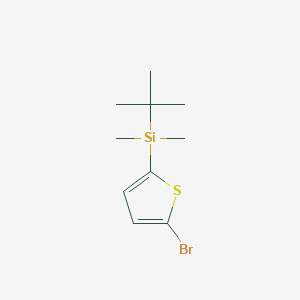
1,3-Propanediamine, N'-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- is a complex organic compound with a unique structure that includes a benzoquinoxaline moiety
Vorbereitungsmethoden
The synthesis of 1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- involves multiple steps, typically starting with the preparation of the benzoquinoxaline core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may have potential as a probe for studying biological processes. In medicine, it could be investigated for its potential therapeutic properties. Additionally, it may have industrial applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- can be compared with other similar compounds that contain a benzoquinoxaline core These similar compounds may include derivatives with different substituents on the benzoquinoxaline ring
Eigenschaften
CAS-Nummer |
165548-08-3 |
|---|---|
Molekularformel |
C22H25N5O |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-(5-methoxy-13-methyl-11,15,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,8,11,13,15,17-nonaen-16-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C22H25N5O/c1-14-13-24-22(23-10-5-11-27(2)3)21-19(14)25-18-9-6-15-12-16(28-4)7-8-17(15)20(18)26-21/h6-9,12-13H,5,10-11H2,1-4H3,(H,23,24) |
InChI-Schlüssel |
LRIPRDBVKDMCOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C2=NC3=C(C=CC4=C3C=CC(=C4)OC)N=C12)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane](/img/structure/B14260756.png)
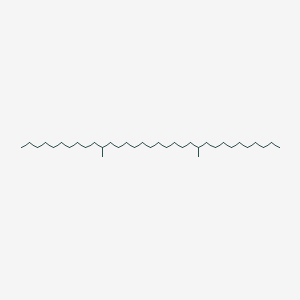
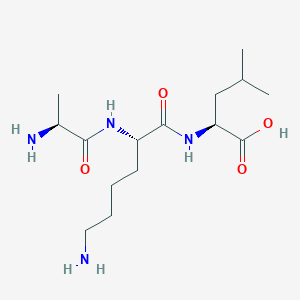
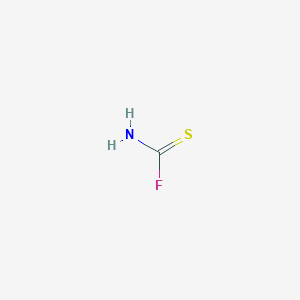
![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)
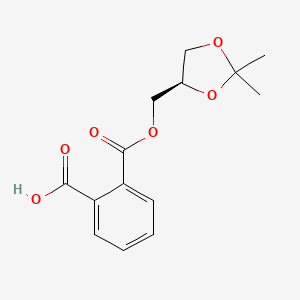


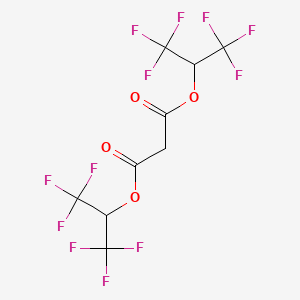

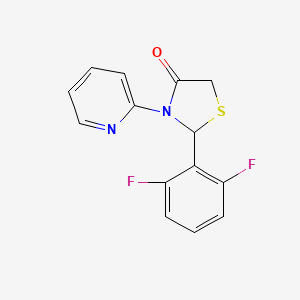
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)
